BPO's properties make it a suitable analyte (test substance) for High-Performance Liquid Chromatography (HPLC) analysis. Researchers can separate BPO from mixtures using reverse-phase HPLC methods with a mobile phase containing acetonitrile, water, and phosphoric acid [1]. This technique is valuable for isolating BPO and studying its interactions with other compounds.
Source: [1] Separation of 2-(Biphenyl-4-yl)-5-phenyloxazole on Newcrom R1 HPLC column
Source: [1] Separation of 2-(Biphenyl-4-yl)-5-phenyloxazole on Newcrom R1 HPLC column
5-phenyl-2-(4-phenylphenyl)-1,3-oxazole is an organic compound belonging to the oxazole family, characterized by a five-membered heterocyclic structure that contains one nitrogen atom and one oxygen atom. The molecular formula of this compound is with a molecular weight of approximately 265.33 g/mol. The structure features a phenyl group attached to the oxazole ring and another phenyl group substituted at the 4-position of a biphenyl moiety, which contributes to its unique physical and chemical properties. Oxazoles are noted for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their ability to participate in various
Research has indicated that 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole exhibits significant biological activity. It has been investigated for its potential as a fluorescent probe due to its unique photophysical properties, which make it suitable for biological imaging applications. Additionally, studies suggest that this compound interacts with various enzymes, including cytochrome P450 enzymes involved in drug metabolism. These interactions may lead to either inhibition or activation of enzyme activity, influencing metabolic pathways and cellular responses .
The synthesis of 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. A common method includes:
Industrial production may utilize continuous flow reactors and optimized reaction conditions to enhance yield and efficiency .
5-phenyl-2-(4-phenylphenyl)-1,3-oxazole has a wide range of applications:
Interaction studies have shown that 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole can modulate cellular functions by influencing signaling pathways and gene expression. It has been observed to alter the expression of genes involved in oxidative stress response, affecting reactive oxygen species levels within cells. Moreover, it may inhibit specific kinases by binding to their ATP-binding sites, thereby preventing downstream phosphorylation events .
Several compounds share structural similarities with 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-(Chloromethyl)-5-phenyloxazole | Contains a chloromethyl group | Enhanced reactivity due to the presence of chlorine |
2-(Bromomethyl)-5-phenyloxazole | Contains a bromomethyl group | Different reactivity profile compared to chlorinated analogs |
4-(Substituted benzylidene)-2-phenyloxazolones | Variants with different substituents on the benzene | Potentially altered biological activity based on substitution pattern |
The uniqueness of 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole lies in its specific arrangement of phenyl groups and oxazole moiety, which confer distinct chemical reactivity and biological properties not found in other similar compounds. Its ability to engage in diverse
Classical cyclocondensation approaches represent the foundational methods for constructing the oxazole ring system in 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole. The Robinson-Gabriel synthesis stands as the most established classical method for preparing 2,5-disubstituted oxazoles [1]. This method involves the intramolecular condensation and dehydration of N-acyl α-aminoketones in the presence of dehydrating agents such as phosphorus pentachloride or sulfuric acid [1]. For the target compound, the reaction typically proceeds at temperatures ranging from 90-150°C for 1-4 hours, utilizing polyphosphoric acid as the preferred dehydrating agent to achieve yields of 50-80% [1].
The Fischer oxazole synthesis provides an alternative classical approach, employing cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid [2]. This method operates under milder conditions, typically at room temperature to 40°C for 1-3 hours, and can achieve yields of 60-85% [2]. The mechanism involves the formation of an iminochloride intermediate followed by cyclization with the aldehyde component [2].
The Erlenmeyer-Pöchl reaction represents another classical approach, utilizing aldehydes, anhydrous sodium acetate, and acetic anhydride [3]. This method involves heating the reaction mixture for approximately one hour, followed by overnight cooling to yield oxazolone derivatives as yellow crystals [3]. The reaction proceeds through the formation of an oxazolone intermediate, which can be further modified to produce the desired oxazole structure.
Modern transition metal-catalyzed methodologies have revolutionized the synthesis of phenyl-substituted oxazoles through enhanced selectivity and efficiency. Palladium-catalyzed approaches have emerged as particularly powerful tools for oxazole construction [4] [5]. The palladium-catalyzed sequential carbon-nitrogen and carbon-oxygen bond formation provides a highly efficient method for synthesizing oxazole derivatives from simple amides and ketones [5]. This method operates through a palladium(II)-catalyzed sp² carbon-hydrogen activation pathway, achieving the synthesis in a single step with excellent yields [5].
The palladium-catalyzed cascade difluoroalkylation and cyclization of N-propargylamides represents another innovative approach [4]. This system introduces difluoromethyl groups into heterocycles in a one-pot fashion, utilizing a carbonyl oxygen as the acceptor for the addition of a vinylpalladium intermediate to achieve cyclization [4]. The reaction demonstrates broad functional-group tolerance and generates oxazoline derivatives as the Z-isomer with high stereoselectivity [4].
Copper-catalyzed oxidative cyclization has emerged as a green synthetic method for trisubstituted oxazoles [6]. This approach proceeds through cascade formation of carbon-nitrogen and carbon-oxygen bonds by oxygen oxidation, avoiding hazardous materials while achieving yields of 63-79% [6]. The reaction operates at temperatures of 40-80°C for 2-6 hours in acetonitrile under oxygen atmosphere [6].
Gold-catalyzed three-component reactions provide access to substituted oxazoles from readily available N-benzylimines, terminal alkynes, and acyl chlorides [7]. This method utilizes sacrificial benzyl groups to merge two otherwise incompatible reactions: acetylide addition to acyl-iminium and cyclization of propargylamides to oxazoles [7]. The reaction can achieve quantitative yields under mild conditions [7].
Mechanochemical synthesis has emerged as a sustainable alternative for oxazole preparation, offering environmental benefits through solvent elimination and energy efficiency [8]. Ball milling techniques have been successfully applied to N-heterocycle synthesis, including oxazoles, providing advantages in terms of reaction rates and product yields [9].
The mechanochemical approach for oxazole synthesis typically involves manual grinding or ball milling of reactants at room temperature for 0.5-2 hours [8]. This method can achieve yields of 85-95% while eliminating the need for organic solvents [8]. The technique is particularly effective for regioselective syntheses, as demonstrated in the catalyst-free and solvent-free synthesis of isoxazoles under ball milling conditions [10].
Mechanochemical synthesis offers several advantages including reduced reaction times, enhanced product purity, simplified work-up procedures, and elimination of toxic solvents [8]. The technique has been successfully applied to various heterocyclic systems, demonstrating its versatility and potential for industrial applications [8].
Systematic optimization of reaction parameters is crucial for maximizing yields and selectivity in the synthesis of 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole. Temperature optimization studies have revealed that reactions performed at elevated temperatures generally provide improved yields [11]. For direct synthesis from carboxylic acids, increasing the reaction temperature from room temperature to 40°C with 1.5 equivalents of 4-dimethylaminopyridine as base produced excellent yields of 96% within 30 minutes [11].
Base selection significantly impacts reaction outcomes, with 4-dimethylaminopyridine proving superior to other bases such as triethylamine, diisopropylethylamine, or 1,8-diazabicyclo[5.4.0]undec-7-ene [11]. The optimal base loading typically ranges from 1.3 to 1.5 equivalents [11].
Solvent effects play a critical role in reaction efficiency. Dichloromethane has been identified as the optimal solvent for many oxazole syntheses, providing better results than dimethyl sulfoxide, tetrahydrofuran, 1,4-dioxane, or acetonitrile [11]. The solvent choice affects both reaction rate and selectivity, with polar aprotic solvents generally favoring cyclization reactions.
Catalyst loading optimization has shown that for copper-catalyzed reactions, the amount of catalyst significantly affects conversion and yields [6]. The optimal catalyst loading varies depending on the specific reaction conditions and substrate scope, typically ranging from 10-20 mol% for transition metal catalysts [6].
Comparative analysis of 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole with analogous derivatives reveals significant structure-activity relationships that influence both synthetic accessibility and physical properties [12]. The introduction of phenyl substituents at different positions dramatically affects the compound's stability, solubility, and biological activity [13].
Structural modifications through phenyl substitution patterns demonstrate varying effects on compound properties. 2,5-Diphenyloxazole exhibits a melting point of 72°C and density of 1.060 g/cm³, while 2,4-diphenyloxazole shows a higher melting point of 105°C and increased density of 1.128 g/cm³ [14] [15]. The target compound 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole, with its biphenyl substituent, represents a more complex system with enhanced conjugation and potentially improved stability.
Electronic effects of substituents significantly influence reactivity patterns. Electron-donating groups such as methoxy substituents enhance the electron density of the oxazole ring, facilitating electrophilic substitution reactions [16]. Conversely, electron-withdrawing groups like cyano or nitro substituents decrease electron density, making the ring more susceptible to nucleophilic attack [13].
The comparative biological activity analysis reveals that phenyl-substituted oxazoles exhibit enhanced activity compared to their unsubstituted counterparts [13]. The introduction of conjugated phenyl groups at positions 2 and 5 of oxazoles increases the stability of generated complexes with biomolecules by 0.2-0.5 kcal/mol [13]. Additionally, π-stacking interactions with phenylalanine residues in protein molecules provide additional stabilization of approximately 2.5 kcal/mol [13].
Synthetic accessibility varies significantly among analogous derivatives. Simple diphenyloxazoles can be prepared through classical methods with moderate yields, while more complex derivatives such as 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole require sophisticated transition metal-catalyzed approaches to achieve acceptable yields and selectivity [12]. The presence of multiple aromatic rings increases the molecular complexity but also provides opportunities for further functionalization through cross-coupling reactions [17].
The crystallographic analysis of 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole reveals fundamental insights into the molecular geometry and packing arrangements. Related diphenyloxazole structures demonstrate common crystallographic features that can be extrapolated to the target compound [1] [2].
Based on analogous structures, the compound is expected to crystallize in the monoclinic crystal system, most likely in the P21/c space group, which is characteristic of diphenyloxazole derivatives [1] [2]. The unit cell parameters would be anticipated to fall within typical ranges for organic aromatic compounds of this molecular weight (297.35 g/mol) [3].
Crystal System and Space Group Analysis
The monoclinic crystal system with P21/c space group represents the most common crystallographic arrangement for diphenyloxazole derivatives. This space group selection is driven by the molecular geometry, where the planar oxazole ring system and pendant phenyl groups create favorable packing arrangements through π-π stacking interactions [1] [2].
Molecular Geometry Parameters
The molecular structure exhibits several key geometric features:
Parameter | Expected Value | Source |
---|---|---|
Oxazole ring planarity | <0.01 Å deviation | [1] [2] |
C-O bond length | 1.37-1.39 Å | [1] [2] |
C-N bond length | 1.29-1.31 Å | [1] [2] |
Phenyl ring torsion | 10-40° | [1] [2] |
The oxazole ring maintains planarity, with the C-O and C-N bond lengths falling within expected ranges for aromatic heterocycles [1] [2]. The phenyl substituents typically adopt torsional angles between 10-40° relative to the oxazole plane, balancing conjugation benefits with steric considerations [1] [2].
Intermolecular Interactions
Crystal packing is stabilized by several types of intermolecular interactions:
These interactions create a three-dimensional network that determines the crystal packing efficiency and thermal stability properties.
Nuclear Magnetic Resonance spectroscopy provides definitive structural identification through characteristic chemical shift patterns and coupling constants for 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole.
Proton NMR Analysis
The 1H NMR spectrum exhibits several diagnostic regions:
Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Oxazole H-4 | 7.6-7.8 | singlet | 1H |
Aromatic protons | 7.2-8.1 | multiplet | 14H |
Phenyl ortho protons | 7.8-8.1 | doublet | 4H |
Phenyl meta/para protons | 7.3-7.6 | multiplet | 10H |
The oxazole H-4 proton appears as a characteristic singlet in the 7.6-7.8 ppm region, consistent with the electron-deficient nature of the oxazole ring [4] [5]. The aromatic protons from the three phenyl rings create a complex multiplet pattern in the 7.2-8.1 ppm region [4] [5].
Carbon-13 NMR Analysis
The 13C NMR spectrum provides detailed information about the carbon framework:
Carbon Environment | Chemical Shift (ppm) | Assignment |
---|---|---|
Oxazole C-2 | 160-165 | Most downfield carbon |
Oxazole C-4 | 125-130 | Ring carbon |
Oxazole C-5 | 148-155 | Phenyl-substituted carbon |
Aromatic carbons | 125-140 | Phenyl ring carbons |
Quaternary carbons | 135-145 | Ipso carbons |
The oxazole C-2 carbon appears most downfield (160-165 ppm) due to the electron-withdrawing effect of the nitrogen atom [5]. The C-5 carbon shows significant downfield shift (148-155 ppm) upon phenyl substitution compared to the parent oxazole [5].
Coupling Pattern Analysis
The 1H-1H coupling patterns reveal:
Infrared spectroscopy provides characteristic vibrational fingerprints for functional group identification and structural confirmation of 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole.
Characteristic Vibrational Modes
The IR spectrum exhibits several diagnostic absorption bands:
Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Aromatic C-H stretch | 3080-3030 | medium | Phenyl C-H stretching |
C=C aromatic stretch | 1620-1440 | medium | Aromatic framework |
C=N oxazole stretch | 1640-1600 | strong | Oxazole C=N bond |
C-O-C stretch | 1300-1200 | strong | Oxazole C-O bond |
C-H out-of-plane bend | 900-680 | strong | Aromatic substitution |
Oxazole Ring Vibrations
The oxazole heterocycle exhibits characteristic vibrations:
Phenyl Substituent Vibrations
The multiple phenyl rings contribute several characteristic bands:
Mass spectrometry reveals characteristic fragmentation pathways that confirm the molecular structure and substitution pattern of 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole.
Molecular Ion and Base Peak
The molecular ion [M]⁺ appears at m/z 297, corresponding to the molecular weight of C₂₁H₁₅NO [3]. The stability of this molecular ion depends on the extent of conjugation and the electron-donating/withdrawing effects of the phenyl substituents [10] [11].
Primary Fragmentation Pathways
Several major fragmentation patterns are observed:
Fragment | m/z Value | Relative Intensity | Mechanism |
---|---|---|---|
[M]⁺ | 297 | Variable | Molecular ion |
[M-77]⁺ | 220 | Moderate | Loss of phenyl radical |
[M-28]⁺ | 269 | Moderate | Loss of CO |
[M-27]⁺ | 270 | Moderate | Loss of HCN |
[C₆H₅]⁺ | 77 | High | Phenyl cation |
[C₇H₇]⁺ | 91 | High | Tropylium ion |
Mechanistic Fragmentation Analysis
The fragmentation proceeds through several characteristic pathways:
Diagnostic Fragment Ions
Key diagnostic fragments include:
Computational methods provide theoretical validation of experimental structural data and predict properties that may be difficult to measure experimentally for 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole.
Density Functional Theory Calculations
DFT calculations using the B3LYP functional with 6-311G(d,p) basis set provide optimized molecular geometries and electronic properties [15] [16] [17]. These calculations reveal:
Property | Calculated Value | Experimental Correlation |
---|---|---|
Bond lengths | C-O: 1.37 Å, C-N: 1.30 Å | Agreement within 0.02 Å |
Bond angles | N-C-O: 105°, C-N-C: 110° | Agreement within 2° |
Torsional angles | Phenyl rings: 15-35° | Consistent with X-ray data |
Dipole moment | 2.8-3.5 Debye | Indicates polar character |
Frontier Molecular Orbital Analysis
The HOMO-LUMO analysis provides insights into electronic properties:
Molecular Electrostatic Potential
The MEP surface reveals:
Vibrational Frequency Calculations
Theoretical vibrational frequencies show excellent correlation with experimental IR data:
Thermodynamic Properties
DFT calculations predict:
Acute Toxic;Irritant